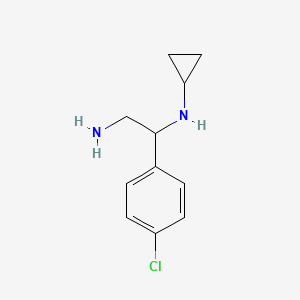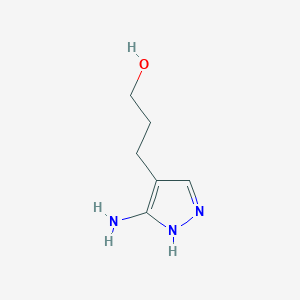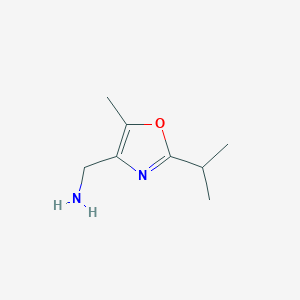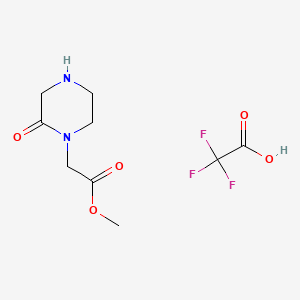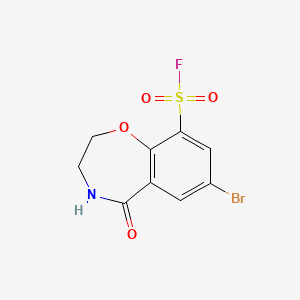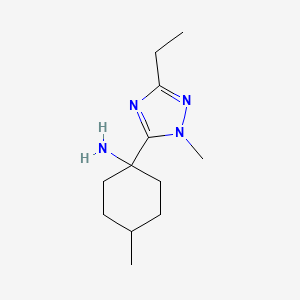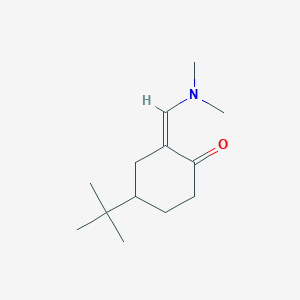
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one typically involves multiple steps. One common method includes the reaction of tert-butylcyclohexanone with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as distillation and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Tert-butyl)-2-((dimethylamino)methylene)cyclohexan-1-one include:
- 4-tert-Butylcyclohexanone
- Dimethylaminomethylene derivatives
- Cyclohexanone derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
(2Z)-4-tert-butyl-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)11-6-7-12(15)10(8-11)9-14(4)5/h9,11H,6-8H2,1-5H3/b10-9- |
Clé InChI |
SNXYQXLWVGTVPA-KTKRTIGZSA-N |
SMILES isomérique |
CC(C)(C)C1CCC(=O)/C(=C\N(C)C)/C1 |
SMILES canonique |
CC(C)(C)C1CCC(=O)C(=CN(C)C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


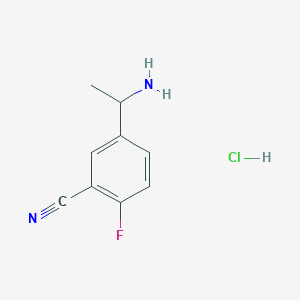
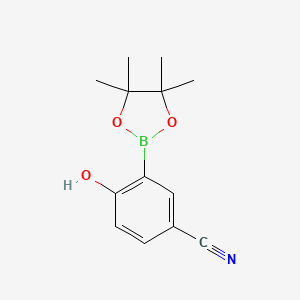
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)



